

Technical Guide: 2-Fluoro-6-methoxyphenol Safety & Handling[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Fluoro-6-methoxy-3-methylphenol

Cat. No.: B7963450

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Document Control:

- Subject: 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6)[1][2]
- Version: 1.0

Executive Summary & Strategic Context

2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a specialized fluorinated intermediate critical in the synthesis of vanilloid receptor modulators, specifically resiniferatoxin analogs targeting the TRPV1 pathway [1].[3]

While often classified generically as an "irritant" in basic Safety Data Sheets (SDS), this compound presents a dual-hazard profile that requires elevated vigilance:

- Phenolic Toxicity: Like all phenols, it possesses the potential for rapid transdermal absorption and systemic toxicity.[3]

- **Fluorine-Enhanced Lipophilicity:** The fluorine substitution at the ortho position increases the molecule's lipophilicity compared to its non-fluorinated parent (guaiacol), theoretically accelerating skin permeation rates.[3]

This guide moves beyond standard compliance, offering a self-validating safety protocol for researchers handling this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Understanding the physical state is the first step in exposure control.[3] Unlike many solid phenols, 2-Fluoro-6-methoxyphenol is often a liquid at room temperature or a low-melting solid, increasing the risk of splash hazards.[3]

Property	Value	Operational Implication
CAS Number	73943-41-6	Unique identifier for inventory tracking.[3]
Molecular Weight	142.13 g/mol	Used for molarity calculations in synthesis.[3]
Physical State	Liquid / Low-melting solid	High Risk: Splash potential is greater than solids.[3]
Boiling Point	130–131 °C @ 36 mmHg [2]	High boiling point; difficult to remove by standard rotovap without high vacuum.[3]
Density	1.23 g/mL	Denser than water; will sink in aqueous biphasic washes.[3]
Flash Point	~103 °C (Closed Cup)	Combustible.[3][4] Requires Class IIIB storage protocols.[3]
Solubility	Soluble in MeOH, DCM, DMSO	Lipophilic nature confirms skin absorption risk.[3]

Toxicological Assessment & Hazard Identification

The "Fluorine Effect" on Toxicity

Standard phenols cause protein denaturation and necrosis (chemical burns).[3] The addition of a fluorine atom (F) and a methoxy group (-OMe) alters the electronic landscape.[3]

- Mechanism: The electron-withdrawing nature of fluorine, combined with the electron-donating methoxy group, creates a unique polarization.[3]
- Systemic Risk: While specific LD50 data for this isomer is limited, researchers must apply the "Read-Across Principle" from similar fluorophenols.[3] Assume the compound is a severe eye irritant (Category 1/2) and harmful if swallowed/absorbed.[3]

GHS Hazard Classification

Code	Hazard Statement	Severity
H315	Causes skin irritation	Moderate (Warning)
H318	Causes serious eye damage	Severe (Danger)
H302	Harmful if swallowed	Moderate (Warning)
H335	May cause respiratory irritation	Moderate (Warning)

Strategic Handling & Engineering Controls[1][7][8]

This section details the process of safety, not just the equipment. The goal is to create a closed loop where exposure is physically impossible during normal operations.[3]

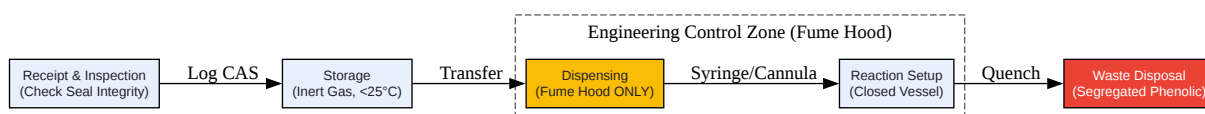
The "Double-Barrier" PPE Standard

For fluorinated phenols, standard nitrile gloves are often insufficient for prolonged contact due to permeation.[3]

- Primary Barrier: Laminate film (Silver Shield) or Butyl Rubber gloves.[3]
- Secondary Barrier: Disposable Nitrile gloves (worn over the primary to maintain dexterity).[3]
- Rationale: Nitrile degrades rapidly upon contact with phenolic solvents.[3] The inner barrier prevents chemical burns if the outer glove is compromised.[3]

Engineering Control Workflow

The following diagram illustrates the mandatory workflow for handling 2-Fluoro-6-methoxyphenol to prevent vapor inhalation and skin contact.



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Figure 1: Safe Handling Lifecycle. Note the critical restriction of dispensing operations to the Fume Hood.

Storage Protocols

- Atmosphere: Store under Argon or Nitrogen.[3] Phenols are prone to oxidation, turning from colorless/pale yellow to dark brown/red quinones over time.[3]
- Segregation: Keep away from acid chlorides and anhydrides (violent reaction risk) and strong bases (exothermic deprotonation).[3]

Emergency Response & Decontamination

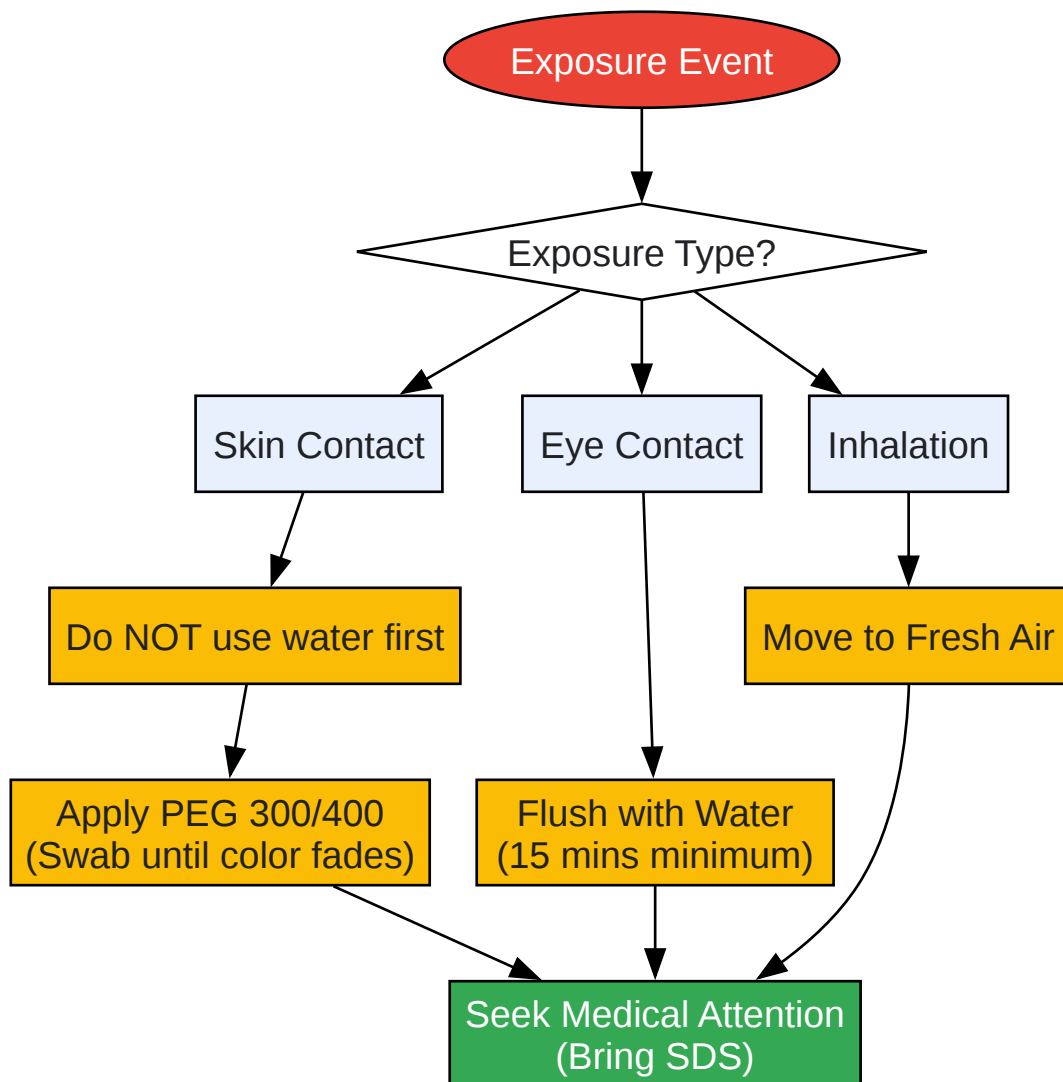
Critical Insight: Water alone is often ineffective for washing phenols off the skin because phenols are lipophilic and penetrate the dermis rapidly.[3] Polyethylene Glycol (PEG 300 or 400) is the gold standard for decontamination [3].[3]

The "PEG First" Protocol[1]

- Immediate Action: If skin contact occurs, do NOT rinse with water immediately (unless PEG is unavailable).[3][5] Water can spread the hydrophobic phenol over a larger skin surface area.[3]
- Solubilization: Swab the area with PEG 300/400.[3] This solubilizes the phenol, pulling it out of the skin layers.[3]

- Rinse: After PEG treatment, rinse with copious water.[3][5][6]

Emergency Decision Logic



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Figure 2: Emergency Response Decision Tree. Highlights the divergence in protocol for skin vs. eye exposure.

Synthesis & Application Context

Role in Drug Development

2-Fluoro-6-methoxyphenol is primarily utilized as a scaffold for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists/agonists.[3]

- Chemistry: The hydroxyl group (-OH) serves as the nucleophile for esterification or etherification reactions.[3]
- Structure-Activity Relationship (SAR): The 2-fluoro substitution blocks metabolic sites on the ring, potentially increasing the half-life of the resulting drug candidate compared to non-fluorinated analogs [1].[3]

Experimental Setup (Example: Esterification)

When coupling this phenol with an acid chloride:

- Solvent: Use dry Dichloromethane (DCM).[3]
- Base: Use Triethylamine (TEA) or Pyridine to scavenge the HCl byproduct.[3]
- Temperature: Maintain at 0°C during addition. The reaction is exothermic; uncontrolled heat can lead to vaporization of the fluorophenol, breaching containment.[3]

References

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